molecular formula C12H21N3O7 B8047025 tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate

Cat. No.: B8047025
M. Wt: 319.31 g/mol
InChI Key: RZTZIRCJIVHLFU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate (CAS: 1956310-82-9) is a pyrrolidine derivative with a molecular formula of C₁₂H₂₁N₃O₇ and a molecular weight of 319.31 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, an amino group, and a carbamoyl substituent at the 3-position of the pyrrolidine ring, paired with an oxalate counterion. It is marketed by Biosynth for laboratory use, with a purity of ≥95%, though specific physicochemical properties such as melting point, boiling point, and density remain unreported in available literature .

The oxalate salt form enhances solubility in polar solvents, making it suitable for synthetic intermediates in pharmaceutical research. Its structural complexity, including the Boc group, suggests utility in peptide synthesis or as a scaffold for bioactive molecule development.

Properties

IUPAC Name

tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3.C2H2O4/c1-9(2,3)16-8(15)13-5-4-10(12,6-13)7(11)14;3-1(4)2(5)6/h4-6,12H2,1-3H3,(H2,11,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTZIRCJIVHLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)N)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The subsequent introduction of the carbamoyl group and the tert-butyl ester can be achieved through reactions with isocyanates and tert-butanol, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The carbamoyl group can be reduced to form amines.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, nitric acid, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Primary, secondary, and tertiary amines.

  • Substitution: : Substituted pyrrolidines and other derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate is in the synthesis of pharmaceuticals . It serves as an essential intermediate in developing drugs targeting neurological disorders. Researchers have noted its potential to enhance drug efficacy and specificity, making it a valuable component in formulations aimed at treating conditions such as Alzheimer's disease and other cognitive impairments .

Case Study: Neurological Drug Development

A recent study highlighted the synthesis of novel compounds using tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate as a building block. These compounds demonstrated promising results in preclinical trials for their neuroprotective effects, indicating their potential for further development into therapeutic agents .

Organic Synthesis

In organic chemistry, this compound is recognized for its versatility as a building block . It allows chemists to construct complex molecules efficiently, which is crucial for the development of new materials and compounds . Its ability to participate in various reactions makes it a preferred choice in synthetic pathways.

Table: Common Reactions Involving tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate

Reaction TypeDescription
AlkylationUsed to introduce alkyl groups into molecules
AmidationFacilitates the formation of amides
CyclizationAids in forming cyclic structures

Biochemical Research

This compound is instrumental in biochemical research , particularly in studying enzyme interactions and metabolic pathways. Researchers utilize this compound to gain insights into biological processes and identify potential therapeutic targets .

Case Study: Enzyme Interaction Studies

In a recent publication, scientists employed this compound to investigate its interaction with specific enzymes involved in metabolic disorders. The results provided valuable data on how modifications to the compound could enhance enzyme inhibition, paving the way for new therapeutic strategies .

Agricultural Chemistry

The compound is also explored for its potential applications in agricultural chemistry . Researchers are investigating its effectiveness in developing agrochemicals that contribute to more environmentally friendly pest control solutions . This application aligns with the growing demand for sustainable agricultural practices.

Table: Potential Agrochemical Applications

ApplicationDescription
Pesticide DevelopmentFormulation of safer pest control agents
Fertilizer EnhancementImprovement of nutrient delivery systems

Material Science

In material science, this compound's unique properties make it suitable for formulating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and performance characteristics, making them ideal for various industrial applications .

Case Study: Polymer Development

Recent advancements have shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, leading to innovations in material design .

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate with analogous tert-butyl-protected pyrrolidine/piperidine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties/Applications References
Target Compound (1956310-82-9) C₁₂H₂₁N₃O₇ 319.31 Boc, amino, carbamoyl, oxalate counterion High purity (≥95%), lab-scale availability
tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1-carboxylate C₁₀H₁₆N₂O₃ 212.25 Boc, amino, ketone, dihydropyridine ring Potential intermediate for heterocyclic drugs
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ 248.26 Boc, amino, difluoro substituents Fluorinated analog for metabolic stability
tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate (1461705-43-0) C₁₅H₂₅N₂O₅ 313.37 Boc, carbamoyl, methoxy ester Ester functionality for prodrug design

Key Observations :

  • Fluorinated Derivatives: Compounds like tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate introduce fluorine atoms to enhance lipophilicity and metabolic stability, a strategy absent in the target compound .
  • Ester vs. Carbamoyl : The methoxy-ester group in CAS 1461705-43-0 offers hydrolytic lability for prodrug activation, contrasting with the carbamoyl group’s stability in the target compound .

Physicochemical and Commercial Comparison

Property Target Compound tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate oxalate tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
Purity ≥95% Not reported ≥98% (typical for similar Biosynth products)
Storage Long-term unspecified Stable at -20°C Ambient (desiccated)
Commercial Status Discontinued Available Available

Notes:

  • The target compound’s discontinuation contrasts with the commercial availability of simpler analogs, suggesting niche demand or synthetic challenges .
  • Oxalate-containing derivatives are less common than hydrochloride or trifluoroacetate salts, which may affect scalability .

Biological Activity

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate is a compound of interest due to its potential biological activities, particularly in the context of kidney health and stone formation. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and implications for therapeutic applications.

  • IUPAC Name : tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate
  • Molecular Formula : C₁₂H₂₁N₃O₇
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 1956310-82-9

The biological activity of this compound is primarily linked to its interaction with calcium oxalate (CaOx) crystallization processes. Research indicates that compounds affecting CaOx crystallization can modulate kidney stone formation, a significant health issue.

Inhibition of Calcium Oxalate Crystallization

Studies have shown that certain compounds can inhibit the crystallization of CaOx, which is a major component of kidney stones. For example, polysaccharides derived from green tea have demonstrated the ability to reduce the size and aggregation of CaOx crystals, suggesting that similar compounds may exert protective effects against stone formation .

Table 1: Summary of Biological Activities Related to Oxalate Compounds

Compound TypeMechanism of ActionEffects Observed
Green Tea PolysaccharidesInhibition of CaOx crystallizationReduced crystal size and aggregation
Urinary ProteinsOxidative modification impacts crystallizationModified proteins promote or inhibit crystal growth
tert-Butyl CompoundHypothetical based on structurePotential protective effects against kidney stones

Research Findings

Recent studies have highlighted the role of oxalate in promoting kidney stone disease through oxidative modifications of urinary proteins. These modifications can enhance crystallization processes, indicating that managing oxalate levels may be crucial in preventing stone formation . The structural properties of this compound may offer insights into developing new therapeutic strategies targeting these pathways.

Q & A

Basic: What are the standard protocols for synthesizing tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate oxalate?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine intermediates. Key steps include:

  • Amidation and Protection : Reacting pyrrolidine derivatives with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. For example, using Boc-anhydride in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0–20°C to ensure regioselective protection .
  • Oxalate Salt Formation : Post-synthesis, the free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to form the oxalate salt, followed by recrystallization for purification .
    Critical Parameters : Temperature control (<20°C) during Boc protection minimizes side reactions, while solvent polarity influences oxalate salt crystallization efficiency.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:
A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and carbamoyl/pyrrolidine backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .
  • X-ray Crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data, with R-factors <0.06 indicating high precision .

Basic: How should researchers assess the compound’s stability under different storage conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Hydrolytic Sensitivity : Test Boc group stability by exposing the compound to aqueous buffers (pH 3–9) at 25°C and 40°C, monitoring degradation via HPLC .
  • Light Sensitivity : Store in amber vials and compare UV-Vis spectra before/after light exposure to detect photodegradation products.

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved?

Answer:

  • Refinement Tools : Use SHELXL for iterative refinement, incorporating restraints for unusual bond lengths or angles. Validate against Hirshfeld surface analysis to detect intermolecular interactions distorting geometry .
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry. For example, pyrrolidine ring puckering observed in X-ray should align with 3JHH^3J_{HH} values in NMR .

Advanced: What strategies address regioselectivity challenges during functionalization of the pyrrolidine ring?

Answer:

  • Steric and Electronic Control : Use bulky reagents (e.g., Boc groups) to direct reactions to less hindered sites. For example, carbamoylation at the 3-position is favored due to steric shielding of the 1-Boc group .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by mapping electrostatic potential surfaces or Fukui indices .

Advanced: How can Design of Experiments (DoE) optimize reaction yield for scaled-up synthesis?

Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading, temperature).
  • Response Surface Methodology (RSM) : Central composite designs model nonlinear relationships. For example, optimize oxalate salt yield by varying oxalic acid equivalents and crystallization temperature .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and heat transfer, particularly for exothermic steps like Boc protection .

Advanced: What methodologies determine the stereochemical configuration of the pyrrolidine ring?

Answer:

  • X-ray Diffraction : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) and refine with SHELXL. For chiral centers, Flack parameters (near 0 or 1) confirm handedness .
  • Chiral HPLC : Compare retention times with enantiopure standards. Use polysaccharide-based columns (e.g., Chiralpak AD-H) for high resolution .

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